1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea
Description
1-Benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea is a urea derivative featuring a pyridine core substituted with two methyl groups at positions 2 and 4. The pyridine ring is further modified at position 5 with a benzylcarbamoyl amino group, while the urea moiety is linked to a benzyl group. The aromatic substituents (benzyl groups) may enhance binding affinity through π-π interactions, while the urea backbone could facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
1-benzyl-3-[5-(benzylcarbamoylamino)-2,6-dimethylpyridin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-20(27-22(29)24-14-18-9-5-3-6-10-18)13-21(17(2)26-16)28-23(30)25-15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H2,24,27,29)(H2,25,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWITUJGLBOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NCC2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.
Formation of the Urea Moiety: The urea moiety can be formed by reacting the intermediate compound with an isocyanate or by using a phosgene-free method involving carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 1–(5-(Benzyloxy)-3,4,6-Trimethylpyridin-2-yl)-3-Propylurea (Compound 11a)
Key Differences :
- Pyridine Substitution: The analog (11a) contains a 5-benzyloxy group instead of the 5-benzylcarbamoyl amino group in the target compound. Additionally, its pyridine ring has methyl groups at positions 3, 4, and 6, compared to the 2,6-dimethyl substitution in the target.
- Urea Substituent : The urea moiety in 11a is linked to a propyl group rather than a benzyl group.
Physicochemical Properties :
- Lipophilicity : The propyl group in 11a may enhance lipophilicity compared to the benzyl group in the target compound.
Functional Analog: Thiophene-Pyrazole Derivatives (7a, 7b)
Key Differences :
- Core Structure : Compounds 7a and 7b feature a pyrazole-thiophene scaffold, diverging significantly from the pyridine-urea backbone of the target compound .
- Functional Groups: These analogs include cyano and ester groups, which are absent in the target compound.
Research Implications and Gaps
- Synthetic Optimization : The high yield of 11a (92%) suggests that similar conditions (e.g., CH₂Cl₂ solvent, extended reaction times) could be optimized for the target compound’s synthesis.
- Data Limitations : Melting points, solubility, and biological activity data for the target compound are absent in the provided evidence, highlighting the need for further experimental characterization.
Biological Activity
The compound 1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea is a member of the urea class, known for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzyl group and a pyridine moiety, which are crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that derivatives of urea compounds exhibit significant antitumor properties. Specifically, studies have shown that related compounds can inhibit tumor cell proliferation through various mechanisms, including the inhibition of angiogenesis and modulation of immune responses.
Case Study: Antiproliferative Effects
In a study examining the antiproliferative effects of similar urea derivatives on cancer cell lines (HT-29 and A549), it was found that certain compounds demonstrated effective inhibition of cell growth, indicating potential for development as anticancer agents .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
Research Findings
- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure exhibited MIC values ranging from 0.03 to 0.12 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
- Broad-Spectrum Activity : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Key Enzymes : Similar urea derivatives have been shown to inhibit DNA gyrase and topoisomerase enzymes in bacterial cells, leading to disruption in DNA replication and cell division.
- Modulation of Immune Response : Compounds have been found to enhance the activity of CD8+ T cells, potentially improving immune responses against tumors .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, we can compare it with other urea derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
